molecular formula C19H20O2 B10760011 1,5-Di-(p-tolyl)pentane-1,5-dione CAS No. 5333-22-2

1,5-Di-(p-tolyl)pentane-1,5-dione

Cat. No.: B10760011
CAS No.: 5333-22-2
M. Wt: 280.4 g/mol
InChI Key: HTENBIWOWMNNNY-UHFFFAOYSA-N
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Description

1,5-Di-(p-tolyl)pentane-1,5-dione is an organic compound with the molecular formula C19H20O2. It is characterized by the presence of two p-tolyl groups attached to a pentane-1,5-dione backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Di-(p-tolyl)pentane-1,5-dione can be synthesized through several methods. One common approach involves the condensation reaction between p-tolualdehyde and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate aldol product, which then undergoes dehydration to yield the final diketone product.

Reaction Conditions:

    Reagents: p-Tolualdehyde, acetone, sodium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1,5-Di-(p-tolyl)pentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: p-Toluic acid, benzoic acid derivatives

    Reduction: 1,5-Di-(p-tolyl)pentane-1,5-diol

    Substitution: Halogenated or nitrated derivatives of the original compound

Scientific Research Applications

1,5-Di-(p-tolyl)pentane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,5-Di-(p-tolyl)pentane-1,5-dione exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

1,5-Di-(p-tolyl)pentane-1,5-dione can be compared with other diketones and aromatic compounds:

    Similar Compounds: Benzil, 1,4-Di-(p-tolyl)butane-1,4-dione, 1,5-Diphenylpentane-1,5-dione

These comparisons highlight the distinct properties of this compound, making it a valuable compound for various scientific and industrial purposes.

Properties

CAS No.

5333-22-2

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

1,5-bis(4-methylphenyl)pentane-1,5-dione

InChI

InChI=1S/C19H20O2/c1-14-6-10-16(11-7-14)18(20)4-3-5-19(21)17-12-8-15(2)9-13-17/h6-13H,3-5H2,1-2H3

InChI Key

HTENBIWOWMNNNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCC(=O)C2=CC=C(C=C2)C

boiling_point

369 to 372 °F at 760 mmHg (decomposes) (NTP, 1992)
187-189 °C (decomposes)
Boiling point: 106-108 °C at 50 mm Hg, 71-72 °C at 10 mm Hg
188.00 °C. @ 760.00 mm Hg
101 °C
369-372 °
212 °F

Color/Form

Colorless liquid
Oil

density

1.062 to 1.124 at 68 °F (USCG, 1999)
0.72
Relative density (water = 1): 0.7
1.33 g/cm³
1.10

flash_point

>95 °C c.c.

melting_point

less than 20 °F (USCG, 1999)
Freezing point: -14 °C
-14 °C
-33 °C
7 °F

physical_description

Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999)
Liquid
Colorless liquid with a pungent odor;  [NIOSH] Clear, viscous colorless liquid;  [ICSC] Light yellow liquid;  [CAMEO] Colorless or light yellow liquid with a sharp pungent odor;  Commercially available in aqueous solutions ranging from 2-50%;  [Reference #1]
CLEAR VISCOUS COLOURLESS LIQUID WITH PUNGENT ODOUR.
CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR.
Colorless liquid with a pungent odor.

Related CAS

29257-65-6

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Miscible with water
Soluble in ethanol, benzene, ether
Miscible with ethanol
Solubility in water: miscible
Miscible

vapor_density

3.4 (Air = 1)
Relative vapor density (air = 1): 3.5
Relative vapor density (air = 1): 1.05

vapor_pressure

17 mmHg at 68 °F (NTP, 1992)
0.6 [mmHg]
Vapor pressure (20 °C): 0.0152 torr (50% aqueous solution);  0.0012 torr (2% aqueous solution)
0.6 mm Hg at 30 °C
Vapor pressure, kPa at 20 °C: 2.3
17 mmHg

Origin of Product

United States

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